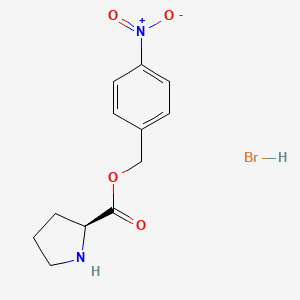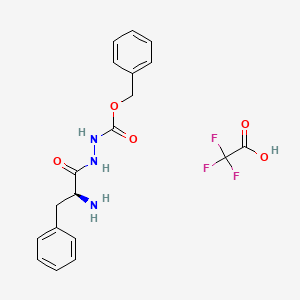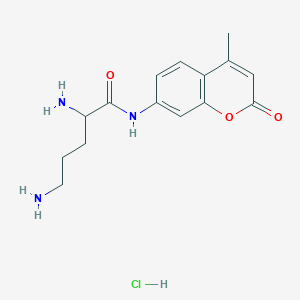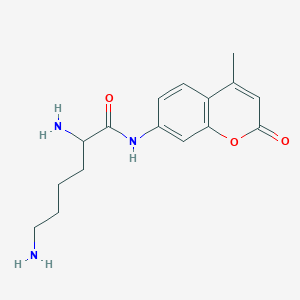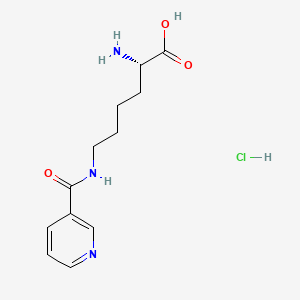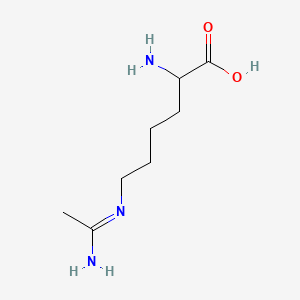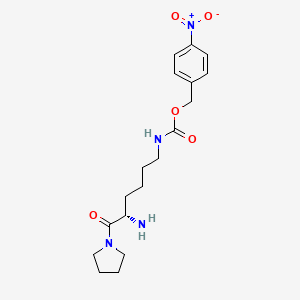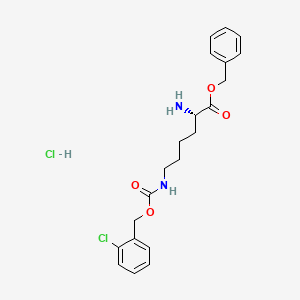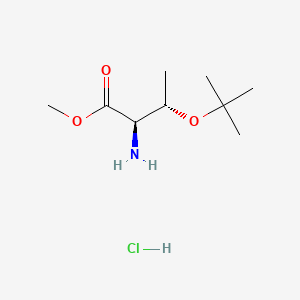
H-D-Thr(tBu)-OMe.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“H-D-Thr(tBu)-OH” is a derivative of the amino acid threonine12. Amino acids and their derivatives are often used as ergogenic supplements. They can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage12.
Synthesis Analysis
I’m sorry, but I couldn’t find specific information on the synthesis of “H-D-Thr(tBu)-OH”.Molecular Structure Analysis
The molecular formula of “H-D-Thr(tBu)-OH” is C8H17NO323. The molecular weight is 175.2312.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions of “H-D-Thr(tBu)-OH”.Physical And Chemical Properties Analysis
“H-D-Thr(tBu)-OH” is a white to off-white powder1. It has a predicted boiling point of 275.3±30.0 °C and a predicted density of 1.055±0.06 g/cm34.Safety And Hazards
I’m sorry, but I couldn’t find specific information on the safety and hazards of “H-D-Thr(tBu)-OH”.
Direcciones Futuras
The potential applications of amino acid derivatives like “H-D-Thr(tBu)-OH” are vast, particularly in the field of sports and exercise science. They could be used to enhance physical performance, mental resilience during stressful tasks, and recovery from exercise-induced muscle damage12.
Please note that this information is based on “H-D-Thr(tBu)-OH”, not “H-D-Thr(tBu)-OMe.HCl”. The properties of these two compounds could be different. For accurate information, please refer to specific resources or consult with a chemical expert.
Propiedades
IUPAC Name |
methyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3.ClH/c1-6(13-9(2,3)4)7(10)8(11)12-5;/h6-7H,10H2,1-5H3;1H/t6-,7+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHKEUUZUMQSAD-UOERWJHTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)N)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OC)N)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Thr(tBu)-OMe.HCl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


